cis-2,3-Dimethylcyclopropanecarboxylic acid
Description
Properties
CAS No. |
2388503-72-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4(2)5(3)6(7)8/h3-5H,1-2H3,(H,7,8)/t3-,4+,5? |
InChI Key |
VEQMUQZKBLIXLT-NGQZWQHPSA-N |
SMILES |
CC1C(C1C(=O)O)C |
Isomeric SMILES |
C[C@@H]1[C@@H](C1C(=O)O)C |
Canonical SMILES |
CC1C(C1C(=O)O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or toluene to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: cis-2,3-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Esters, amides
Reduction: Alcohols
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
cis-2,3-Dimethylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of cis-2,3-Dimethylcyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The compound’s reactivity and structural features enable it to modulate specific pathways and exert its effects .
Comparison with Similar Compounds
Structural and Stereochemical Analogues
(a) trans-2,3-Dimethylcyclopropanecarboxylic Acid Isomers
- Structure : Trans configuration of methyl groups on the cyclopropane ring.
- Properties : Lower abundance in synthetic mixtures (6% and 1% in vpc analysis) due to steric hindrance during synthesis .
- Reactivity : Trans isomers exhibit distinct reactivity in ring-opening reactions and stereoselective transformations compared to the cis isomer.
(b) cis-2,3-Piperidinedicarboxylic Acid (cis-2,3-PDA)
- Structure : Piperidine ring (six-membered) with two carboxylic acid groups in cis configuration.
- Biological Activity : Acts as a partial NMDA receptor agonist at low concentrations and a competitive NMDA antagonist at higher concentrations. Schild analysis confirmed its competitive antagonism .
- Key Difference : Unlike the cyclopropane derivative, cis-2,3-PDA’s larger ring size reduces ring strain, altering its receptor binding kinetics.
(c) Pinic Acid (cis-2,2-Dimethyl-3-carboxy-cyclobutyl-acetic Acid)
- Structure : Cyclobutane ring with dimethyl and carboxylic acid groups.
- Origin : Formed via atmospheric oxidation of α-pinene. Predominantly partitions into aerosol particles .
- Reactivity : Larger ring size (cyclobutane) reduces strain compared to cyclopropane, enhancing stability in environmental conditions.
(d) 1-(Boc-Amino)cyclopropanecarboxylic Acid
- Structure: Cyclopropane ring with a Boc-protected amino group and carboxylic acid.
- Applications : Used in peptide synthesis due to its conformational rigidity and biocompatibility. Molecular weight: 201.22; LogP: -0.87 (predicted) .
Comparative Data Table
Key Findings from Comparative Analysis
Ring Strain and Reactivity :
- Cyclopropane derivatives (e.g., cis-2,3-dimethyl) exhibit higher ring strain than piperidine or cyclobutane analogs, enhancing their reactivity in ring-opening reactions.
- Pinic acid’s cyclobutane ring provides greater stability, making it persistent in atmospheric aerosols .
Biological Interactions :
- cis-2,3-PDA’s NMDA receptor activity contrasts with the dimethylcyclopropane derivative, which lacks reported receptor interactions. This highlights the role of ring size and substituent positioning in bioactivity .
Stereochemical Influence :
- The cis configuration in cyclopropane derivatives dictates optical properties and synthetic utility, whereas trans isomers are less explored due to lower abundance .
Biological Activity
cis-2,3-Dimethylcyclopropanecarboxylic acid is a cyclopropane derivative characterized by a carboxylic acid functional group and two methyl groups at the 2 and 3 positions of the cyclopropane ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and environmental science.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₄O₂. Its unique structure allows for geometrical and optical isomerism, leading to various isomers including (+)-cis, (-)-cis, (+)-trans, and (-)-trans forms. The compound's reactivity primarily involves typical carboxylic acid reactions, making it a valuable intermediate in synthetic organic chemistry.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activity, particularly as insecticides. The compound interacts with various biological systems through its metabolites, influencing pest behavior and susceptibility to insecticides.
Insecticidal Properties
- Mechanism of Action : The compound acts as an insecticide by disrupting the nervous system of target pests. It is particularly effective against certain species due to its ability to mimic natural neurotoxic compounds.
- Efficacy : Studies show that this compound exhibits high efficacy in controlling pest populations. Its stability under environmental conditions enhances its effectiveness as an insecticide.
-
Case Studies :
- A study highlighted the use of this compound in agricultural settings where it significantly reduced pest populations compared to untreated controls.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing intermediates from common organic compounds.
- Wittig Reaction : A method involving the reaction of phosphonium ylides with carbonyl compounds to form alkenes.
| Synthesis Method | Description |
|---|---|
| Cyclization | Involves forming the cyclopropane ring from linear precursors. |
| Wittig Reaction | Converts carbonyl compounds into alkenes using phosphonium ylides. |
Environmental Impact
In addition to its agricultural applications, this compound is also studied for its role in bioremediation. The enzyme cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase , which utilizes this compound, is involved in degrading harmful substances like polychlorinated biphenyls (PCBs) into less toxic forms.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Contains dichlorovinyl group | High efficacy as an insecticide |
| 2-Cyano-3,3-dimethylcyclopropane-carboxylic acid | Contains cyano group | Different reactivity profile |
| 2-cis-3-cis-Dimethylcyclopropanecarboxylic acid | Similar cyclopropane structure | Varies in stereochemistry |
Q & A
What are the common synthetic routes for cis-2,3-Dimethylcyclopropanecarboxylic acid?
Basic Research Question
The synthesis typically involves cyclopropanation reactions and catalytic hydrogenation. For example, (±)-cis-3-(dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (a structural analog) is synthesized via cyclopropanation of ethyl 5-chloro-3,3-dimethylpentanoate using dichloroethylene, followed by acid hydrolysis . Hydrogenation of pyridinedicarboxylic acid derivatives with PtO₂ catalysts (e.g., for cis-2,3-piperidinedicarboxylic acid) is another method, yielding cis-isomers after crystallization .
Key Methodological Steps:
Cyclopropanation of ester precursors.
Catalytic hydrogenation under pressure (e.g., 50 psi, 24 hours).
Purification via recrystallization (e.g., alcohol-water mixtures).
How is the stereochemical purity of this compound confirmed?
Basic Research Question
Stereochemical purity is assessed using vapor-phase chromatography (vpc) and optical rotation measurements . For example, vpc analysis of cyclopropanecarboxylic acid derivatives revealed a 93% cis-isomer content, with minor trans-contaminants (6:93:1 ratio) . Optical rotation ([α]D) further distinguishes enantiomers, as seen in (+)-(2S,3S)-cis isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
